REACTION_CXSMILES
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Br[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.[CH2:13]([CH2:15][NH2:16])[OH:14]>>[OH:14][CH2:13][CH2:15][NH:16][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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BrCCOC1=CC=C(C#N)C=C1
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Name
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|
Quantity
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48 mL
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Type
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reactant
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Smiles
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C(O)CN
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of a sodium hydroxide solution to the mixture
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Type
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EXTRACTION
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Details
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The sub-title compound was extracted
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
|
Smiles
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OCCNCCOC1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |